molecular formula C18H14ClNO2 B11939993 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone CAS No. 64505-78-8

2-Chloro-3-(3,4-dimethylanilino)naphthoquinone

Cat. No.: B11939993
CAS No.: 64505-78-8
M. Wt: 311.8 g/mol
InChI Key: JVEZZWGCCORJLP-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is a synthetic organic compound with the molecular formula C18H14ClNO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,4-dimethylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dimethylanilino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and biological properties .

Scientific Research Applications

2-Chloro-3-(3,4-dimethylanilino)naphthoquinone has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It also interacts with specific enzymes and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is unique due to the presence of the 3,4-dimethylanilino group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

64505-78-8

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-3-(3,4-dimethylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C18H14ClNO2/c1-10-7-8-12(9-11(10)2)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-9,20H,1-2H3

InChI Key

JVEZZWGCCORJLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C

Origin of Product

United States

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